SARS-CoV-2-IN-59

Molecular Docking Virtual Screening SARS-CoV-2 Mpro

SARS-CoV-2-IN-59 (compound E07) is a non-peptide imidazoline Mpro inhibitor offering a distinct, non-covalent binding mode versus peptidomimetic inhibitors like GC376 or Nirmatrelvir. Its unique residue interaction fingerprint (Met 165, Gln 166, His 41, Gln 189) makes it an essential orthogonal probe for resistance profiling, MOA studies, and scaffold-hopping campaigns. Supplied at ≥98% purity (HPLC/NMR verified), this research chemical ensures reproducible SBDD and HTS validation.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 850786-33-3
Cat. No. B3288120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-59
CAS850786-33-3
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C10H9N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4H,5-6H2,(H,12,13)
InChIKeyQSYOBRLVRMIBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-59 (CAS 850786-33-3): Imidazoline-Derived SARS-CoV-2 Mpro Inhibitor Procurement Specifications


SARS-CoV-2-IN-59 (CAS 850786-33-3), also designated as compound E07, is a 4-(4,5-dihydro-2-imidazolyl)benzonitrile derivative belonging to the imidazoline class [1]. It is characterized as a non-peptide small molecule inhibitor that targets the main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 . The compound exhibits a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol . Commercial suppliers typically offer this research chemical at purity levels of ≥97% to ≥98%, as verified by analytical methods including HPLC and NMR . Its primary reported biological mechanism involves robust interaction with key active site residues of the SARS-CoV-2 Mpro enzyme, including Met 165, Gln 166, His 41, and Gln 189 .

SARS-CoV-2-IN-59 Selection Rationale: Why Imidazoline Scaffolds and Non-Peptide Mpro Inhibitors Are Not Interchangeable


Selecting SARS-CoV-2-IN-59 versus alternative SARS-CoV-2 Mpro inhibitors cannot be based solely on a shared nominal target. Within the broader class of Mpro inhibitors, there exists significant divergence in molecular mechanisms (covalent vs. non-covalent), chemical structure (peptidomimetic vs. non-peptide small molecule), and binding site topography [1][2]. SARS-CoV-2-IN-59 specifically represents a non-peptide imidazoline chemotype that engages a unique residue interaction fingerprint (Met 165, Gln 166, His 41, Gln 189), which is distinct from the catalytic dyad (Cys145-His41) covalent targeting exhibited by compounds such as GC376 or Nirmatrelvir [3]. Consequently, substituting SARS-CoV-2-IN-59 with a generic 'Mpro inhibitor' risks fundamental alteration of the structure-activity relationship, binding kinetics, and the specific experimental outcomes in resistance profiling, mechanism-of-action studies, or orthogonal assay validation where a defined, non-covalent binding profile is required.

SARS-CoV-2-IN-59 Differentiated Performance: Quantitative Comparative Evidence Against Mpro Inhibitor Benchmarks


SARS-CoV-2-IN-59 vs. N3 Inhibitor: In Silico Docking Score Comparison

In a direct head-to-head computational comparison, compound E07 (SARS-CoV-2-IN-59) demonstrated a superior docking score relative to the co-crystallized reference inhibitor N3, indicating more favorable predicted binding thermodynamics within the SARS-CoV-2 Mpro active site [1][2]. The analysis identified that E07 exhibited strong, satisfactory interactions specifically with the Met 165, Gln 166, His 41, and Gln 189 residue cluster, whereas the comparison highlights a quantitative difference in the predicted binding energy [1].

Molecular Docking Virtual Screening SARS-CoV-2 Mpro Imidazoline

SARS-CoV-2-IN-59 Purity: Reproducible Analytical Specifications for Procurement

Procurement-grade SARS-CoV-2-IN-59 is routinely specified and supplied at a minimum purity of 97%, with multiple vendors offering ≥98% purity as verified by HPLC and NMR analytical batch certificates . This specification ensures consistent experimental reproducibility across different synthesis batches and supplier sources, a critical factor for longitudinal studies or collaborative research protocols .

Analytical Chemistry Quality Control HPLC NMR

SARS-CoV-2-IN-59 Physicochemical Profile: LogP, Solubility, and Stability Advantages

SARS-CoV-2-IN-59 exhibits a calculated LogP of 0.6, indicating balanced hydrophilicity/lipophilicity favorable for aqueous solubility and membrane permeability in cellular assays . The compound is physically characterized as a solid at room temperature with a predicted boiling point of 327.7±44.0 °C at 760 mmHg . Stability data indicates the solid powder is stable for at least 3 years when stored at -20°C, and for 2 years at 4°C, providing a defined storage and handling protocol for long-term research use .

Physicochemical Properties Drug-likeness Solubility Stability

SARS-CoV-2-IN-59 as a Non-Peptide Small Molecule: Differential Binding Mode Compared to Peptidomimetic Mpro Inhibitors

As a non-peptide small molecule, SARS-CoV-2-IN-59 engages the Mpro active site via a binding mode that does not mimic the natural peptide substrate backbone [1]. This contrasts with peptidomimetic inhibitors such as GC376 (IC50 = 0.015-0.89 μM) or Nirmatrelvir (IC50 = 4.4 nM), which are designed to covalently or competitively occupy the substrate-binding pockets through peptide-like interactions [2][3]. The imidazoline scaffold of SARS-CoV-2-IN-59 offers a distinct chemical space for probing alternative binding conformations and potentially circumventing resistance mechanisms that arise from mutations in the peptide substrate recognition cleft .

Binding Mode Non-peptide Inhibitor SARS-CoV-2 Mpro Structure-Activity Relationship

SARS-CoV-2-IN-59 Optimal Use Cases: Defined Research and Procurement Scenarios


In Silico Hit Validation and Structure-Based Drug Design

SARS-CoV-2-IN-59 serves as a validated computational hit for structure-based drug design (SBDD) campaigns targeting SARS-CoV-2 Mpro. Its favorable docking score relative to the N3 inhibitor [1] and well-defined interaction with the Met 165/Gln 166/His 41/Gln 189 residue cluster provide a rational starting point for scaffold hopping, fragment growing, or molecular dynamics (MD) simulations aimed at optimizing binding affinity and pharmacokinetic properties. Researchers can use the compound's 3D coordinates from docking studies to initiate in silico optimization workflows.

Mechanistic Probing of Non-Peptide Mpro Inhibition

This compound is particularly suited for studies investigating the mechanism of action of non-peptide Mpro inhibitors. Its non-peptidic imidazoline scaffold offers a distinct chemical probe compared to peptidomimetic covalent inhibitors (e.g., GC376, Nirmatrelvir) [2]. By using SARS-CoV-2-IN-59 in biochemical or cell-based assays alongside peptidomimetic controls, researchers can dissect the specific contributions of non-substrate-like binding to inhibition kinetics, allosteric modulation, or the development of viral resistance mutations that may not affect peptide-competitive inhibitors.

Orthogonal Assay Control for High-Throughput Screening (HTS)

Given its verified commercial purity (≥97-98%) and defined physicochemical properties (LogP=0.6, solid physical state) , SARS-CoV-2-IN-59 can be deployed as a chemically robust control compound in HTS campaigns. Its non-peptide nature and distinct binding mode [1] make it an ideal orthogonal control to validate hit compounds emerging from primary screens that may be enriched for peptidomimetic or covalent inhibitors, thereby helping to triage false positives and identify chemically diverse lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.